molecular formula C13H16BrNO2 B5619796 2-(2-bromophenoxy)-N-cyclopentylacetamide

2-(2-bromophenoxy)-N-cyclopentylacetamide

Cat. No.: B5619796
M. Wt: 298.18 g/mol
InChI Key: WPBAJCQPMUCXLP-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-cyclopentylacetamide is a brominated and cyclopentyl-substituted acetamide compound of interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a bromophenoxy moiety and a cyclopentyl amide group, makes it a valuable chemical intermediate for the synthesis of more complex molecules. While specific biological data for this compound is not widely published, research on structurally related compounds provides strong rationale for its research applications. Compounds with the N-cyclopentylacetamide group are frequently explored in pharmaceutical research. For instance, cyclopentane-containing molecules have been investigated as agonists for the Formyl Peptide Receptor 2 (FPR2), a target involved in the active resolution of inflammation, and have shown promising anti-inflammatory profiles in experimental models . Furthermore, acetamide derivatives functionalized with bromo-aromatic systems serve as key precursors in the development of novel therapeutic agents. Research has demonstrated that similar 2-nitropyrrole derivatives, accessed via bromoacetamide intermediates, exhibit significant activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . This underscores the potential of such brominated scaffolds in the search for new anti-parasitic agents. As a high-purity building block, this compound enables researchers to explore new chemical space in library synthesis and hit-to-lead optimization campaigns. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-7-3-4-8-12(11)17-9-13(16)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBAJCQPMUCXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 2 2 Bromophenoxy N Cyclopentylacetamide

Retrosynthetic Analysis of 2-(2-bromophenoxy)-N-cyclopentylacetamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available precursors. scitepress.org For this compound, the primary disconnections are at the amide and ether linkages.

The most logical retrosynthetic cleavage is the amide bond (C-N bond), which leads to two key synthons: a 2-(2-bromophenoxy)acetyl derivative (an acyl cation equivalent) and cyclopentylamine (B150401). The 2-(2-bromophenoxy)acetyl synthon can be derived from 2-(2-bromophenoxy)acetic acid or its corresponding ester.

A further disconnection of the ether bond (C-O bond) in 2-(2-bromophenoxy)acetic acid suggests 2-bromophenol (B46759) and a two-carbon unit, such as chloroacetic acid or ethyl chloroacetate, as the initial starting materials. This retrosynthetic strategy forms the basis for the classical synthetic approaches discussed below.

Classical Synthetic Approaches for this compound

A common and straightforward approach to the synthesis of this compound involves a two-step sequence: an initial etherification followed by an amidation reaction. nih.govrjptonline.org

The first step is typically a Williamson ether synthesis, a well-established method for forming ethers. wikipedia.orgmasterorganicchemistry.commiracosta.eduyoutube.comyoutube.com In this reaction, 2-bromophenol is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks an electrophilic two-carbon synthon, such as chloroacetic acid or ethyl chloroacetate, via an SN2 reaction to form 2-(2-bromophenoxy)acetic acid or its ethyl ester, respectively. nih.govmiracosta.edu

The second step is the formation of the amide bond. If the etherification step yields 2-(2-bromophenoxy)acetic acid, it can be coupled with cyclopentylamine using a variety of amide coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with cyclopentylamine to form the desired amide. If the etherification product is an ester, such as ethyl 2-(2-bromophenoxy)acetate, it can undergo direct amidation with cyclopentylamine, although this may require heating. nih.gov

A representative reaction scheme is presented below: Step 1: Williamson Ether Synthesis

2-bromophenol + ClCH₂COOH + NaOH → 2-(2-bromophenoxy)acetic acid + NaCl + H₂O

Step 2: Amidation

2-(2-bromophenoxy)acetic acid + Cyclopentylamine + Coupling Agent → this compound + Byproducts

Reactants Reagents Product Reaction Type
2-bromophenol, Chloroacetic acidSodium hydroxide2-(2-bromophenoxy)acetic acidWilliamson Ether Synthesis
2-(2-bromophenoxy)acetic acid, CyclopentylamineDCC, HOBtThis compoundAmide Coupling

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for the formation of carbon-heteroatom bonds. scirp.orgnih.gov These methods could potentially be applied to the synthesis of this compound.

One possible approach is a Buchwald-Hartwig amination, which could be used to form the amide bond. nih.govacs.orgsemanticscholar.org This would involve the coupling of an aryl bromide, in this case, a derivative of 2-bromophenoxyacetamide where the amide is already formed, with a suitable nitrogen source. However, a more direct application would be the amidation of an aryl halide with an amide. nih.govsemanticscholar.org

Palladium-catalyzed etherification could also be employed to construct the phenoxy ether linkage. This would involve the coupling of 2-bromophenol with an N-cyclopentyl-2-haloacetamide. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with various phosphine-based ligands being commonly used. While potentially offering milder reaction conditions and broader substrate scope, the development of a specific palladium-catalyzed route for this target molecule would require careful optimization of reaction parameters. The presence of water can have a significant impact on the conversion of some Hartwig-Buchwald reactions. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to the synthesis of complex molecules. researcher.life The Ugi and Passerini reactions are prominent examples of MCRs that can be used to generate acetamide (B32628) derivatives. psu.edunih.govslideshare.netwikipedia.orgnumberanalytics.comwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researcher.lifenih.govwikipedia.org A hypothetical Ugi reaction to synthesize a precursor to the target molecule could involve 2-bromophenoxyacetic acid, formaldehyde, cyclopentylamine, and an isocyanide. However, this would not directly yield the target structure.

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. slideshare.netwikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov While not directly applicable for the synthesis of this compound, these MCRs are valuable for creating libraries of related acetamide derivatives and could potentially be adapted through a multi-step sequence involving a post-MCR transformation. psu.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Both the etherification and amidation steps in the classical synthesis of this compound can potentially be performed under solvent-free conditions. nih.govrsc.orgbohrium.comresearchgate.net

Solvent-free amidation of carboxylic acids and amines can be achieved by heating the neat reactants, sometimes in the presence of a catalyst. researchgate.netnih.gov Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.govmdpi.com Similarly, microwave-assisted Williamson ether synthesis has been reported to proceed efficiently, sometimes even in the absence of a phase-transfer catalyst. tsijournals.comacs.orghakon-art.comrsc.orgrroij.com The use of ultrasound has also been shown to promote Williamson ether synthesis. rsc.org

The use of catalysts, in place of stoichiometric reagents, is another cornerstone of green chemistry. scispace.com For the amidation step, various catalysts, including boric acid and iron(III) chloride, have been shown to be effective under solvent-free conditions. nih.govresearchgate.net Biocatalytic methods, using enzymes like lipases, are also gaining traction for amide bond formation due to their high selectivity and mild reaction conditions. rsc.org

Green Chemistry Approach Description Potential Application
Solvent-Free SynthesisReactions are conducted without a solvent, reducing waste and simplifying purification. nih.govrsc.orgbohrium.comresearchgate.netAmidation of 2-(2-bromophenoxy)acetic acid with cyclopentylamine.
Microwave-Assisted SynthesisMicrowave irradiation can accelerate reaction rates and improve yields. nih.govmdpi.comtsijournals.comacs.orghakon-art.comrsc.orgrroij.comWilliamson ether synthesis and subsequent amidation.
Catalytic MethodsUse of catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. scispace.comnih.govresearchgate.netnih.govmdpi.comrsc.orgCatalytic amidation using boric acid or iron(III) chloride.
BiocatalysisUse of enzymes to catalyze reactions under mild and selective conditions. rsc.orgEnzymatic resolution or synthesis of chiral intermediates.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Microwave and Ultrasound-Assisted Protocols

Conventional methods for the synthesis of aryloxyacetamides often involve lengthy reaction times and harsh conditions. To overcome these limitations, microwave and ultrasound-assisted protocols have emerged as powerful tools, offering significant advantages in terms of reaction speed, yield, and energy efficiency.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave energy is absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.

For the synthesis of aryloxyacetamides, microwave irradiation can be effectively applied to the key bond-forming reactions, such as the Williamson ether synthesis to form the aryloxy linkage or the amidation step. The use of microwave heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur with prolonged heating.

ParameterConventional HeatingMicrowave-Assisted Heating
Heating Mechanism Conduction and convectionDirect interaction with polar molecules
Heating Profile Non-uniform, surface heatingUniform, bulk heating
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow
Side Reactions More prevalent due to prolonged heatingOften minimized

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for organic synthesis. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.

In the context of aryloxyacetamide synthesis, ultrasound irradiation can enhance the rate of both homogeneous and heterogeneous reactions. For instance, in a solid-liquid phase transfer catalyzed reaction for the O-arylation step, ultrasound can improve the mass transport between the phases, leading to faster reaction rates and higher product yields. Similarly, in the amidation step, sonication can promote the activation of carboxylic acids or their derivatives, facilitating the reaction with the amine.

FeatureDescription
Mechanism Acoustic cavitation leading to localized high temperature and pressure
Effect on Reactions Enhanced reaction rates, improved mass transfer, and initiation of radical pathways
Advantages Can be used at room temperature, suitable for thermally sensitive substrates
Applications in Aryloxyacetamide Synthesis Acceleration of O-arylation and amidation steps

Atom Economy and Reaction Efficiency Considerations in Aryloxyacetamide Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. Atom economy and reaction efficiency are key metrics for evaluating the sustainability of a chemical process.

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. The formula for calculating percent atom economy is:

In the synthesis of this compound, a high atom economy can be achieved by carefully selecting the reaction types. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. In a typical synthesis of an aryloxyacetamide, the formation of the ether linkage via a Williamson ether synthesis and the subsequent amidation can be designed to maximize atom economy by choosing appropriate reagents and catalysts that minimize waste.

Reaction Efficiency:

While atom economy is a theoretical measure, reaction efficiency provides a more practical assessment of a reaction's "greenness" by considering factors such as reaction yield, selectivity, and the use of auxiliary substances like solvents and catalysts. High reaction efficiency is characterized by high yields of the desired product with minimal formation of side products, ease of product isolation, and the use of environmentally benign solvents and recyclable catalysts.

To improve the reaction efficiency in the synthesis of this compound, several strategies can be employed:

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste.

Solvent Selection: Choosing greener solvents, such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions, can minimize the environmental impact.

Process Intensification: Techniques like microwave and ultrasound-assisted synthesis can improve reaction efficiency by reducing energy consumption and reaction times.

MetricFocusImportance in Synthesis
Atom Economy Theoretical efficiency of atom incorporation from reactants to productGuides the selection of reaction types that minimize waste
Reaction Yield Practical efficiency of converting reactants to productA key indicator of the effectiveness of a synthetic protocol
E-Factor Mass of waste produced per unit of productProvides a measure of the environmental impact of a process
Process Mass Intensity (PMI) Total mass used in a process divided by the mass of the productA holistic measure of the efficiency of the entire manufacturing process

Purification and Isolation Protocols for this compound

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities present.

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities ideally remain in the mother liquor.

Extraction:

Liquid-liquid extraction is a common method for separating a compound from a reaction mixture or for preliminary purification. This technique is based on the differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the work-up of the synthesis of this compound, extraction can be used to remove inorganic salts and other water-soluble impurities. The choice of the organic solvent is crucial and is based on the solubility of the product and its immiscibility with water.

Chromatography:

Chromatography is a highly versatile and widely used purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a preparative technique used to separate larger quantities of compounds. A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. An eluent (mobile phase) is then passed through the column, and the components of the mixture are separated based on their polarity and affinity for the stationary phase.

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. It can also be used to identify a suitable solvent system for column chromatography.

The choice of the stationary and mobile phases for the chromatographic purification of this compound would depend on its polarity. Given its structure, a normal-phase chromatography system with a silica gel stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase would likely be effective.

Purification TechniquePrincipleApplicability to this compound
Crystallization Differential solubility at varying temperaturesEffective for obtaining a highly pure solid product, assuming a suitable solvent can be found.
Extraction Differential solubility in immiscible liquidsUseful for initial work-up to remove inorganic byproducts and water-soluble impurities.
Column Chromatography Differential adsorption on a stationary phaseHighly effective for separating the target compound from closely related impurities.

High-Resolution Spectroscopic Techniques for Structural Elucidation

A detailed exploration of the compound's molecular structure would rely on several advanced spectroscopic methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for understanding the through-bond and through-space correlations between atoms. This would allow for the complete mapping of the molecular skeleton, including the connectivity of the 2-bromophenoxy group, the acetamide linker, and the N-cyclopentyl moiety. Solid-state NMR, in particular, would provide insights into the compound's conformation and dynamics in the crystalline form, which can differ significantly from its solution-state behavior. However, no published studies containing this NMR data for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule with high accuracy. A detailed analysis of its fragmentation pathways under techniques like electrospray ionization (ESI) or electron ionization (EI) would help to piece together the structural components of this compound. By observing the masses of the fragment ions, one could deduce the cleavage patterns of the ether linkage, the amide bond, and the loss of the cyclopentyl or bromophenoxy groups. This information is vital for structural confirmation and for understanding the molecule's stability. Unfortunately, no such fragmentation studies have been published.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, and the C-N stretch of the amide group, as well as vibrations corresponding to the aromatic ring and the C-O ether linkage. Furthermore, shifts in the positions of the N-H and C=O bands could provide evidence for intermolecular or intramolecular hydrogen bonding, which plays a critical role in determining the compound's crystal packing and physical properties. A detailed analysis of these spectral features is not possible without the actual experimental data.

Single-Crystal X-ray Diffraction Studies of this compound and its Analogs

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.

Crystal Packing and Intermolecular Interactions

An X-ray crystal structure would reveal how individual molecules of this compound are arranged in a crystalline lattice. This includes the identification and geometric characterization of intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H donor and the C=O acceptor of a neighboring molecule) and potentially halogen bonds involving the bromine atom. Understanding these interactions is key to explaining the material's macroscopic properties, such as its melting point and solubility.

Conformational Preferences in the Solid State

The precise bond lengths, bond angles, and torsion angles obtained from a crystal structure would provide an unambiguous depiction of the molecule's preferred conformation in the solid state. This would include the orientation of the 2-bromophenoxy group relative to the acetamide plane and the conformation of the cyclopentyl ring. For a closely related compound, N-(2-Bromophenyl)acetamide, crystallographic studies have provided such detailed information, but this data cannot be directly extrapolated to the target molecule with its N-cyclopentyl substituent.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the advanced structural characterization and conformational analysis of this compound is not available in the public domain. Consequently, the generation of a detailed article with the requested specific data on X-ray crystallography, NMR spectroscopy, computational analysis, and Vibrational Circular Dichroism for this particular compound is not possible.

The following is a template outlining the kind of information that would be included in such an article if the research data were available.

Advanced Structural Characterization and Conformational Analysis of this compound

Advanced Structural Characterization and Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-(2-bromophenoxy)-N-cyclopentylacetamide are critical to understanding its chemical behavior and potential interactions. A combination of experimental techniques and computational modeling would be employed to provide a comprehensive analysis of its structural features.

X-ray crystallography would provide definitive evidence of the solid-state conformation of this compound. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates can be determined, revealing key structural parameters.

¹H and ¹³C NMR Spectral Assignments

This subsection would provide a detailed assignment of all proton and carbon signals in the NMR spectra. Chemical shifts (δ) and coupling constants (J) would be reported and discussed in the context of the molecular structure.

Reactivity and Mechanistic Organic Transformations of 2 2 Bromophenoxy N Cyclopentylacetamide

Reactivity at the Bromine Center

The bromine atom attached to the phenyl ring is a key site for synthetic modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the aryl bromide position. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in Suzuki reactions) or carbopalladation (in Heck reactions), and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 2-(2-bromophenoxy)-N-cyclopentylacetamide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.

Heck Reaction: The Heck reaction would enable the vinylation of the aromatic ring. rug.nlbeilstein-journals.org In a typical Heck reaction, an alkene is coupled with the aryl bromide in the presence of a palladium catalyst and a base. rug.nlbeilstein-journals.org The reaction proceeds via the insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to give the vinylated product. hw.ac.ukchemrxiv.org The regioselectivity of the alkene insertion can be influenced by the electronic and steric nature of the substituents. hw.ac.ukchemrxiv.org

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. rsc.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with the aryl bromide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. rsc.orgnih.govbeilstein-journals.org Copper-free Sonogashira protocols have also been developed. nih.govbeilstein-journals.org

Illustrative Palladium-Catalyzed Cross-Coupling Reactions:

ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Biaryl derivative
HeckAlkene (e.g., styrene)Pd(OAc)₂, PPh₃, Et₃NVinylated arene
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NAryl alkyne

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA_r_), the presence of activating groups can facilitate this reaction. In the case of this compound, the ether oxygen may provide modest activation. However, for efficient substitution, stronger electron-withdrawing groups would likely be required on the aromatic ring. mdpi.commdpi.com Should the reaction occur, a nucleophile would attack the carbon bearing the bromine atom, leading to the formation of a Meisenheimer complex, which then expels the bromide ion to give the substituted product.

Transformations Involving the Amide Moiety

The amide group is a robust functional group, but it can undergo a variety of transformations under specific conditions.

Amide Hydrolysis and Formation of Carboxylic Acid/Amine Derivatives

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-(2-bromophenoxy)acetic acid and cyclopentylamine (B150401). rsc.org The rate of hydrolysis is influenced by factors such as pH and temperature. rsc.org The resulting carboxylic acid and amine can serve as starting materials for the synthesis of other derivatives. For instance, the carboxylic acid can be converted to esters or other amides, while the amine can undergo various functionalization reactions.

N-Alkylation and Acylation Studies

The nitrogen atom of the amide is generally not highly nucleophilic. However, under strongly basic conditions, the amide N-H proton can be removed to form an amidate anion, which can then be alkylated or acylated. N-alkylation would introduce an alkyl group onto the nitrogen atom, while N-acylation would lead to the formation of an N-acylamide (an imide derivative). These reactions would significantly alter the chemical and physical properties of the molecule.

Reactivity of the Cyclopentyl Ring and Phenoxy Ether Linkage

The cyclopentyl ring is a saturated aliphatic moiety and is generally unreactive under many conditions. Its primary influence is on the steric environment around the amide nitrogen. The phenoxy ether linkage is typically stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic or hydriodic acid. This would lead to the formation of 2-bromophenol (B46759) and N-cyclopentyl-2-hydroxyacetamide.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The study of reaction kinetics provides invaluable insights into the rates of chemical transformations, offering data on how quickly reactants are converted into products. This is often expressed in terms of rate constants (k), reaction orders, and activation energies (Ea). Thermodynamic analysis, on the other hand, sheds light on the energy changes that occur during a reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which ultimately determine the spontaneity and equilibrium position of a reaction.

For a molecule like this compound, key transformations of interest would likely include nucleophilic aromatic substitution of the bromine atom, hydrolysis of the amide bond, and other potential cyclization or rearrangement reactions. A thorough kinetic and thermodynamic investigation of these processes would provide a foundational understanding of the compound's chemical profile.

Hypothetical Data Tables for Potential Transformations:

In the absence of specific experimental data for this compound, the following tables are presented as illustrative examples of how such data would be structured. These are hypothetical and intended to serve as a template for future research in this area.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu)

Temperature (K)Initial Concentration [Compound] (mol/L)Initial Concentration [Nu] (mol/L)Rate Constant (k) (L mol⁻¹ s⁻¹)
2980.10.1Data not available
3080.10.1Data not available
3180.10.1Data not available

Table 2: Hypothetical Thermodynamic Parameters for Amide Hydrolysis of this compound

ParameterValue
Enthalpy of Reaction (ΔH)Data not available
Entropy of Reaction (ΔS)Data not available
Gibbs Free Energy of Reaction (ΔG) at 298 KData not available
Activation Energy (Ea)Data not available

The lack of empirical data underscores a significant gap in the chemical literature. Future research endeavors could focus on experimentally determining these kinetic and thermodynamic values. Such studies would likely employ techniques such as UV-Vis spectroscopy, NMR spectroscopy, and calorimetry to monitor reaction progress and energy changes. The resulting data would be invaluable for a more complete understanding of the chemical behavior of this compound.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compound This compound .

Research involving techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, molecular dynamics simulations, or molecular docking has been conducted on structurally similar but distinct molecules, such as other acetamide (B32628) or benzimidazole (B57391) derivatives. nih.govnih.govnih.govscispace.com However, the specific data and detailed findings required to construct an article based on the provided outline are not available for this compound itself.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical chemical studies of this specific compound at this time.

Computational and Theoretical Chemical Studies on 2 2 Bromophenoxy N Cyclopentylacetamide

In Silico Modeling of General Intermolecular Interactions

Binding Site Prediction and Interaction Fingerprints for Chemical Scaffold Exploration

In the absence of direct experimental or computational studies on 2-(2-bromophenoxy)-N-cyclopentylacetamide, predictive models and analyses of structurally analogous compounds are employed to hypothesize its potential binding modes and interaction fingerprints. This approach, known as chemical scaffold exploration, leverages data from similar molecules to infer the likely biochemical behavior of a novel compound. By examining the computational and crystallographic data of compounds containing phenoxyacetamide, bromophenoxy, and N-cycloalkyl moieties, a putative interaction profile for this compound can be constructed.

Molecular docking simulations and interaction fingerprint analyses of related phenoxyacetamide derivatives have shown their potential to bind to a variety of protein targets, including enzymes like histone methyltransferase DOT1L and cyclooxygenase-2 (COX-2). nih.govsemanticscholar.org These studies indicate that the phenoxyacetamide scaffold can effectively occupy well-defined binding pockets, forming key interactions that contribute to biological activity.

A particularly insightful analog is a bromophenoxy propanamide fragment, which was identified through crystallographic screening to bind to a cryptic hydrophobic pocket of the disulfide-bond-forming protein A (DsbA). researchgate.net The analysis of this interaction provides a concrete example of how the bromophenoxy group, a key feature of this compound, can anchor a molecule within a protein binding site. The binding of the bromophenoxy propanamide induced a conformational change in the protein, shifting the side-chain of a tyrosine residue (Tyr110) to open up the binding site. researchgate.net This highlights the potential for the bromophenoxy moiety to engage in hydrophobic and halogen-bonding interactions.

Based on the data from this analogous bromophenoxy-containing fragment, a hypothetical binding site for this compound could be characterized by a hydrophobic pocket. The interactions would likely be dominated by non-polar contacts, with the potential for specific halogen bonds.

Table 1: Predicted Interacting Residues for the Bromophenoxy Moiety (Based on DsbA-ligand Complex)

Interacting ResidueInteraction Type
Trp40Hydrophobic
Cys43Hydrophobic
Cys46Hydrophobic
Arg74Hydrophobic
Ile104Hydrophobic
Tyr110Hydrophobic (forms part of the pocket)
Leu112Hydrophobic

An interaction fingerprint is a binary or count-based representation of the interactions between a ligand and a protein. nih.govcresset-group.com It catalogues the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with specific amino acid residues. For this compound, a hypothetical interaction fingerprint can be proposed based on its constituent chemical groups and data from analogs.

Table 2: Hypothetical Interaction Fingerprint for this compound

Interaction TypePotential Interacting Moieties on the LigandPotential Interacting Residues (Examples)
Hydrophobic InteractionsBromophenyl ring, Cyclopentyl ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Hydrogen Bond (Acceptor)Carbonyl oxygen of the acetamide (B32628)Serine, Threonine, Tyrosine, Asparagine, Glutamine, Backbone NH
Hydrogen Bond (Donor)Amide nitrogen of the acetamideAspartate, Glutamate, Backbone C=O
Halogen BondBromine atomCarbonyl oxygen of the backbone or side chains (e.g., Asp, Glu)
Pi-StackingBromophenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine

This predictive analysis, based on scaffold hopping and analog data, provides a foundational hypothesis for the molecular interactions of this compound. Such computational explorations are instrumental in guiding the initial stages of drug discovery, suggesting potential protein targets and providing a rationale for the design of focused biological assays to validate these theoretical predictions. mdpi.com

Strategic Derivatization and Analog Synthesis of 2 2 Bromophenoxy N Cyclopentylacetamide

Synthesis of Substituted Aryloxyacetamide Analogs

The synthesis of aryloxyacetamide analogs of the parent compound is a key strategy to modulate its biological activity. The general synthetic route to this class of compounds involves a two-step process. evitachem.com The first step is the preparation of a phenoxyacetic acid derivative, followed by its coupling with an amine. nih.gov

Specifically, the synthesis typically begins with the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. researchgate.net The resulting phenoxyacetate (B1228835) ester is then hydrolyzed to the corresponding carboxylic acid. This phenoxyacetic acid intermediate can then be coupled with the desired amine, in this case, cyclopentylamine (B150401), using standard peptide coupling reagents to form the final acetamide (B32628) analog. archivepp.com

Variations in the aryloxy portion of the molecule can be achieved by using different substituted phenols in the initial step. For instance, analogs with different halogen substitutions (e.g., chloro, fluoro) or other functional groups (e.g., nitro, alkyl) on the phenyl ring can be synthesized to probe their effect on activity. nih.govnih.gov The position of the bromine atom on the phenoxy ring can also be varied to produce isomers such as 2-(3-bromophenoxy)- or 2-(4-bromophenoxy)-N-cyclopentylacetamide. evitachem.comchemspider.com

A review of phenoxy acetamide derivatives indicates that the nature and position of substituents on the phenoxy ring significantly influence their pharmacological activities, which can range from anticancer to anti-inflammatory and analgesic properties. nih.govnih.gov For example, studies on related phenoxy-N-phenylacetamide derivatives have shown that halogen-containing compounds can enhance certain biological activities. nih.gov

Table 1: Examples of Substituted Aryloxyacetamide Analogs

Compound Name Ring Substituent(s) Reference
2-(3-bromophenoxy)-N-cyclohexylacetamide 3-bromo evitachem.com
2-(4-bromophenoxy)-N-cyclopentylacetamide 4-bromo chemspider.com
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-cyclopentylacetamide 2-bromo, 4-isopropyl evitachem.com
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide 4-nitro (on phenoxy ring) nih.gov

Cyclopentyl Ring Modifications and Their Synthetic Implications

Modification of the cyclopentyl ring offers another avenue for structural diversification. The cyclopentyl moiety can be replaced with other cycloalkyl groups (e.g., cyclopropyl, cyclobutyl, cyclohexyl) or even acyclic alkyl chains to investigate the impact of ring size and lipophilicity on biological activity. evitachem.combldpharm.com The synthesis of these analogs would follow the same general pathway as described above, simply by substituting cyclopentylamine with the corresponding amine in the final amide coupling step. For instance, the synthesis of 2-(3-bromophenoxy)-N-cyclohexylacetamide has been described, highlighting the feasibility of this approach. evitachem.comijpcbs.com

Furthermore, the cyclopentane (B165970) ring itself can be functionalized. The introduction of substituents on the cyclopentyl ring can create chiral centers and provide vectors for further derivatization. The synthesis of such analogs would require more complex, multi-step procedures starting from functionalized cyclopentylamines or their precursors. Research into the synthesis of cyclopentane-based muraymycin analogs, for example, demonstrates sophisticated methods for creating substituted cyclopentane rings as part of a larger molecular structure. nih.gov These synthetic strategies could be adapted to produce functionalized N-cyclopentylacetamide derivatives.

Table 2: Examples of Cycloalkyl and Related Amine Modifications

Amine Moiety Resulting Analog Class Reference
Cyclopropylamine N-cyclopropylacetamide bldpharm.com
Cyclobutylamine N-cyclobutylacetamide
Cyclohexylamine N-cyclohexylacetamide evitachem.com

Amide Linkage Diversification (e.g., secondary vs. tertiary amides)

The amide bond is a critical functional group in many biologically active molecules, and its modification is a common strategy in drug design. mdpi.com In the case of 2-(2-bromophenoxy)-N-cyclopentylacetamide, which is a secondary amide, diversification can be achieved by synthesizing tertiary amide analogs.

The synthesis of tertiary amides can be accomplished by using an N-substituted cyclopentylamine, such as N-methylcyclopentylamine, in the amide coupling reaction. Alternatively, direct N-alkylation of the secondary amide product can be performed, although this may require specific reaction conditions to avoid side reactions. The choice between a secondary and a tertiary amide can have significant implications for the molecule's properties, including its hydrogen bonding capacity, metabolic stability, and conformational flexibility. Secondary amides can act as both hydrogen bond donors and acceptors, whereas tertiary amides can only function as hydrogen bond acceptors. evitachem.com

Modern synthetic methods offer various ways to form amide bonds, including the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC). archivepp.com Greener synthetic approaches are also being explored. archivepp.com

Stereoselective Synthesis of Chiral Analogs

The structure of this compound itself is achiral. However, chirality can be introduced through modifications to either the aryloxy or the cyclopentyl portions of the molecule. For example, introducing a substituent on the cyclopentyl ring, as discussed in section 6.2, would create one or more stereocenters.

If a chiral center is introduced, stereoselective synthesis becomes crucial, as different enantiomers or diastereomers of a molecule often exhibit distinct biological activities. Asymmetric synthesis can be achieved through several established methods, including the use of chiral starting materials (the chiral pool approach), chiral auxiliaries, or chiral catalysts. bldpharm.com

For instance, if a chiral substituted cyclopentylamine is desired as a starting material, it could potentially be synthesized via enantioselective methods or obtained through the resolution of a racemic mixture. The synthesis of chiral amides and peptides has been extensively studied, and numerous racemization-free coupling reagents have been developed to ensure the stereochemical integrity of the final product. While no specific stereoselective synthesis of this compound analogs has been reported in the retrieved literature, the principles of asymmetric synthesis are broadly applicable to this class of compounds.

Exploration of Non Biological Chemical Applications and Derivatization Potential of 2 2 Bromophenoxy N Cyclopentylacetamide

Utilization as a Building Block in Complex Molecular Architectures and Polyfunctional Scaffolds

The molecular framework of 2-(2-bromophenoxy)-N-cyclopentylacetamide makes it a valuable starting material for the synthesis of more complex molecules and polyfunctional three-dimensional scaffolds. The presence of the bromine atom on the phenoxy ring is particularly significant, as it serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful tools in modern organic synthesis is the transition-metal-catalyzed cross-coupling reaction. The aryl bromide moiety of this compound can readily participate in well-established reactions such as Suzuki, Heck, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the ortho-position of the phenoxy group, including alkyl, aryl, and alkynyl groups. This versatility enables the construction of intricate molecular architectures from a relatively simple starting material. For instance, the coupling of the bromo-substituted ring with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) can generate biaryl structures, which are common motifs in many functional molecules.

The combination of these reactive sites allows for a modular approach to the synthesis of complex structures. For example, one could first perform a cross-coupling reaction on the aryl bromide, followed by a modification of the amide group, leading to a highly functionalized and structurally diverse molecule. This step-wise functionalization is a key strategy in the development of libraries of compounds for various applications, including materials science. The synthesis of related N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide highlights the utility of the bromophenoxy acetamide (B32628) core in building larger, functional molecules. nih.gov

Table 1: Potential Cross-Coupling Reactions for Derivatization

Reaction Name Coupling Partner Catalyst (Typical) Resulting Bond Potential Application
Suzuki Coupling Aryl/Alkyl Boronic Acid Palladium(0) complexes C-C Synthesis of biaryls, complex natural product analogues
Heck Coupling Alkene Palladium(0) complexes C-C (alkenyl) Introduction of vinyl groups for further functionalization
Sonogashira Coupling Terminal Alkyne Palladium(0)/Copper(I) C-C (alkynyl) Synthesis of conjugated systems, precursors to polymers
Buchwald-Hartwig Amination Amine Palladium(0) or Copper C-N Introduction of nitrogen-containing functional groups
Stille Coupling Organostannane Palladium(0) complexes C-C Formation of C-C bonds with a wide range of groups

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound contains several features that suggest its potential for use in designing self-assembling systems.

The secondary amide group is a key player in this context, as it is a strong hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of predictable and directional hydrogen bonding networks, which are fundamental to many self-assembly processes. Molecules containing amide functionalities are known to form well-ordered structures such as tapes, sheets, and helices in both solution and the solid state.

The aromatic phenoxy group can participate in π-π stacking interactions, another important non-covalent force that can direct the assembly of molecules. The bromine atom, being electron-withdrawing, can modulate the electron density of the aromatic ring, thereby influencing the strength and geometry of these stacking interactions. Furthermore, the bromine atom itself can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly being recognized as a powerful tool in crystal engineering and supramolecular construction.

The cyclopentyl group can also play a role in the self-assembly process. Its hydrophobic nature can drive aggregation in aqueous environments, while its shape and size can influence the packing of the molecules in the solid state. By systematically modifying the substituents on the phenoxy ring (via the cross-coupling reactions mentioned previously) or by altering the N-alkyl group, it is possible to fine-tune the intermolecular interactions and thus control the resulting supramolecular architecture. While direct studies on this specific molecule are not prevalent, the principles of supramolecular chemistry suggest a high potential for its application in this field. mdpi.com

Table 2: Potential Non-Covalent Interactions for Self-Assembly

Interaction Type Functional Group(s) Involved Potential Supramolecular Structure
Hydrogen Bonding Secondary amide (N-H and C=O) 1D tapes, 2D sheets
π-π Stacking Bromophenoxy ring Columnar aggregates, layered structures
Halogen Bonding Bromine atom and a Lewis base Defined multi-component co-crystals
Hydrophobic Interactions Cyclopentyl group Micellar or vesicular aggregates in polar solvents

Role as a Precursor for Advanced Organic Materials (e.g., polymers, functional dyes)

The derivatization potential of this compound makes it an interesting candidate as a precursor for advanced organic materials. These materials often require specific electronic and photophysical properties, which can be engineered through careful molecular design.

The ability to introduce extended conjugation through cross-coupling reactions is particularly relevant for the synthesis of functional dyes and polymers. For example, a Sonogashira coupling could be used to attach an acetylene (B1199291) unit, which could then be used in polymerization reactions to create a poly(phenylene ethynylene) derivative. Such polymers are known for their interesting electronic and optical properties and have applications in organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the introduction of specific chromophores or fluorophores onto the this compound scaffold could lead to the development of novel functional dyes. The photophysical properties of such molecules can be tuned by the nature of the substituent attached to the phenoxy ring. For instance, the introduction of an electron-donating or electron-accepting group can create a "push-pull" system, which often results in molecules with large two-photon absorption cross-sections, making them suitable for applications in bioimaging and photodynamic therapy. Studies on related acetamide-chalcone derivatives have shown that modification of the aromatic rings can significantly impact the nonlinear optical and photophysical properties.

The amide backbone can also be incorporated into polymer chains, for example, through polycondensation reactions, to create polyamides with specific properties imparted by the bromophenoxy side chain. The thermal stability and processability of such polymers could be influenced by the cyclopentyl group. The versatility of the chemical handles on this compound provides a platform for the rational design of a wide array of functional organic materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromophenoxy)-N-cyclopentylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-bromophenol with chloroacetyl chloride, followed by amidation with cyclopentylamine. Optimization involves controlling reaction temperature (40–60°C), solvent polarity (e.g., DMF for amidation), and stoichiometric ratios of reagents. Catalytic bases like K₂CO₃ enhance phenoxide formation . Purity is improved through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm bromophenoxy and cyclopentyl groups via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
  • X-ray crystallography : Determine crystal packing and bond angles (e.g., triclinic system with unit cell parameters: a = 4.85 Å, b = 12.08 Å, c = 12.27 Å) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 340 [M+H]⁺) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of bromophenol vapors .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular docking : Screen against target proteins (e.g., coagulation factor Xa or glucokinase) to prioritize derivatives with high binding affinity .
  • Reaction path search : Apply tools like GRRM to explore feasible synthetic pathways and transition states .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response standardization : Use IC₅₀/EC₅₀ values from assays with consistent cell lines (e.g., HepG2 for metabolic activity) .
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities may antagonize intended effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in antimicrobial or anticoagulant activity .

Q. How does the compound’s crystal structure influence its physicochemical stability?

  • Methodological Answer :

  • Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., Br···H hydrogen bonds) that enhance thermal stability .
  • Conduct TGA/DSC : Monitor decomposition temperatures (e.g., >200°C) and phase transitions under controlled humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.